6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate under reflux conditions to yield the desired triazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell growth and proliferation. The compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring, showing antiviral and antimicrobial activities.
Uniqueness
6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The methyl group at the 3-position also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 |
InChI Key |
UYPFLHLPJRFHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)F |
Origin of Product |
United States |
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